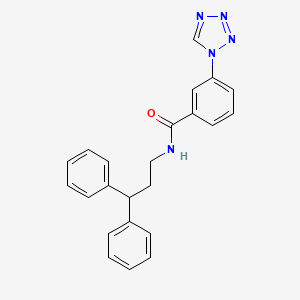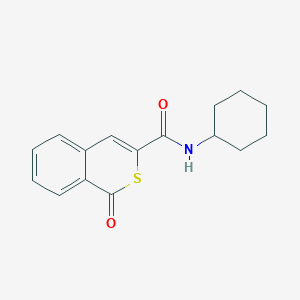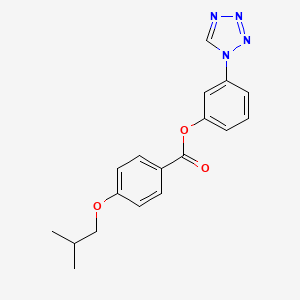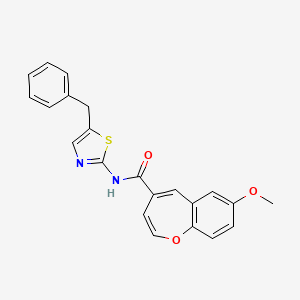
3-(1H-tetrazol-1-yl)phenyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-tetrazol-1-yl)phenyl phenoxyacetate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further linked to a phenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl phenoxyacetate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl phenoxyacetate structure. One common method involves the reaction of a phenyl azide with a nitrile to form the tetrazole ring. This is followed by esterification with phenoxyacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups onto the phenyl or phenoxyacetate moieties .
Wissenschaftliche Forschungsanwendungen
3-(1H-tetrazol-1-yl)phenyl phenoxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its structural features are explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 3-(1H-tetrazol-1-yl)phenyl 2-phenoxyacetate
- N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
Uniqueness
3-(1H-tetrazol-1-yl)phenyl phenoxyacetate is unique due to its combination of a tetrazole ring with a phenoxyacetate moiety. This structure imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .
Eigenschaften
Molekularformel |
C15H12N4O3 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] 2-phenoxyacetate |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-21-13-6-2-1-3-7-13)22-14-8-4-5-12(9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
InChI-Schlüssel |
NTBZLJFLYKMHKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320806.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B11320820.png)
![2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11320821.png)

![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11320835.png)



![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11320860.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320868.png)

![Methyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320886.png)
![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320890.png)
